molecular formula C19H19Br2NO4 B10842718 3,8-Dibromoboldine

3,8-Dibromoboldine

Cat. No.: B10842718
M. Wt: 485.2 g/mol
InChI Key: FTUCKVYWXINSAK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,8-Dibromoboldine is a halogenated derivative of boldine, an aporphine alkaloid primarily found in the leaves and bark of the Chilean boldo tree (Peumus boldus Molina).

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,8-Dibromoboldine is synthesized from boldine through halogenation. The process involves the use of molecular bromine in acetic acid or N-halosuccinimides in trifluoroacetic acid. Initial halogenation occurs at the C-3 position, followed by the less reactive C-8 position . The reaction typically yields this compound in a 64% isolated yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The use of N-halosuccinimides and controlled reaction conditions ensures a consistent yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 3,8-Dibromoboldine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized boldine derivatives .

Properties

Molecular Formula

C19H19Br2NO4

Molecular Weight

485.2 g/mol

IUPAC Name

(6aS)-3,8-dibromo-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol

InChI

InChI=1S/C19H19Br2NO4/c1-22-5-4-8-13-11(22)6-10-9(7-12(25-2)17(23)16(10)21)14(13)19(26-3)18(24)15(8)20/h7,11,23-24H,4-6H2,1-3H3/t11-/m0/s1

InChI Key

FTUCKVYWXINSAK-NSHDSACASA-N

Isomeric SMILES

CN1CCC2=C3[C@@H]1CC4=C(C(=C(C=C4C3=C(C(=C2Br)O)OC)OC)O)Br

Canonical SMILES

CN1CCC2=C3C1CC4=C(C(=C(C=C4C3=C(C(=C2Br)O)OC)OC)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.